molecular formula C18H25NO B2832237 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone CAS No. 1209814-57-2

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2832237
CAS No.: 1209814-57-2
M. Wt: 271.404
InChI Key: GRFXBQPUESHYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone (CAS 1209814-57-2) is a synthetic organic compound with the molecular formula C18H25NO and a molecular weight of 271.4 g/mol . This compound features a distinct molecular architecture comprising a cyclohexyl group, a phenyl ring, and a pyrrolidine moiety, a structure that is of significant interest in advanced pharmaceutical and neuropharmacological research . While specific biological data for this compound is limited in public sources, its core structure is highly relevant for researchers. Structurally, it is part of a class of compounds investigated for their potential interactions with the central nervous system. For instance, closely related cathinone derivatives are known to act as dopamine reuptake inhibitors (DRIs), a mechanism associated with stimulant effects, making such compounds valuable for studying neurochemical pathways . The incorporation of a cyclohexyl group is a notable feature in medicinal chemistry, as this substituent is recognized for enhancing a compound's lipophilicity, which can improve blood-brain barrier penetration and overall central nervous system (CNS) bioavailability . This makes this compound a potentially useful chemical tool for neuroscientists exploring dopamine transporter (DAT) dynamics and for chemists building structure-activity relationship (SAR) models. Researchers also utilize this compound and its analogs as a key synthetic intermediate or a model structure in fragment-based drug design (FBDD) . Its well-defined chiral centers and rigid framework allow for systematic elaboration to develop novel probes for various biological targets, including bromodomain-containing proteins . Attention: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(13-15-7-3-1-4-8-15)19-12-11-17(14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15,17H,1,3-4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFXBQPUESHYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone has been explored for various scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound’s stimulant properties make it a subject of interest in neuropharmacology studies, particularly in understanding its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is currently limited due to regulatory restrictions.

    Industry: It is used in the development of new synthetic pathways and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with neurotransmitter transporters in the brain. It acts as an inhibitor of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced stimulation of dopaminergic pathways, contributing to its stimulant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 2-cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone and related ethanone derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Melting Point/Data
This compound Cyclohexyl, 3-phenylpyrrolidine ~295.4 (calculated) Rigid pyrrolidine backbone; hydrophobic cyclohexyl and phenyl groups. Not reported in evidence.
2-Cyclohexyl-1-(2-phenyl-1H-indol-3-yl)ethanone Cyclohexyl, 2-phenylindole 317.41 Indole ring enables hydrogen bonding (N–H···O) in crystal packing . Orthorhombic crystal system .
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone Cyclohexyl, dihydroxy-nitro-phenyl 279.29 Polar nitro and hydroxyl groups enhance solubility in polar solvents . 113–114°C .
2-Phenyl-1-(pyridin-2-yl)ethanone Phenyl, pyridine 197.24 Pyridine moiety increases electron-withdrawing effects; potential bioactivity . Not reported.
(R)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone Cyclopropylamino-pyrrolidine 168.24 Chiral center (R-configuration); cyclopropyl enhances steric effects . Not reported.

Key Comparative Insights

Structural Flexibility vs. Rigidity :

  • The 3-phenylpyrrolidine group in the target compound imposes conformational constraints compared to the indole derivative (), which adopts a planar structure due to aromatic stacking .
  • Cyclopropyl-substituted analogs () introduce stereochemical complexity but lack the hydrophobic bulk of cyclohexyl .

Physicochemical Properties: Nitro and hydroxyl substituents () significantly elevate melting points (113–114°C) and polarity compared to the nonpolar cyclohexyl/phenyl groups in the target compound . Pyridine-containing derivatives () exhibit enhanced solubility in aqueous media due to hydrogen-bonding capacity .

Synthetic Routes: The Hoesch reaction () is a common method for ethanone derivatives, whereas pyrrolidine-containing compounds may require tailored condensation or cyclization steps .

Research Findings and Data Gaps

  • Crystallographic Data : The indole analog () crystallizes in an orthorhombic system (space group P2₁2₁2₁), with hydrogen bonds stabilizing its lattice . Similar analyses for the target compound are absent but could employ software like ORTEP-3 or WinGX (–4) for structural elucidation .

Q & A

Q. What are the recommended methods for synthesizing 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including pyrrolidine ring formation and cyclohexyl/aryl group coupling. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .
  • Progress monitoring : Thin-layer chromatography (TLC) with UV visualization or LC-MS is critical for tracking intermediate formation and purity .
  • Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry. For example, cyclohexyl protons appear as multiplet signals in 1H^1H NMR (δ 1.2–2.1 ppm), while the ethanone carbonyl resonates at ~205–210 ppm in 13C^{13}C NMR .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen. Decomposition temperatures above 200°C suggest suitability for high-temperature applications .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and assess crystallinity .

Q. What biological activity screening strategies are applicable to this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus) and cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Evaluate binding to targets like kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50​ values across studies)?

  • Reproducibility checks : Validate assay protocols (e.g., cell passage number, incubation time) to rule out experimental variability .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across different protein conformations .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the cyclohexyl or phenyl rings to enhance solubility, guided by LogP calculations (ChemAxon) .
  • Metabolic stability : Test hepatic microsome stability (human or rat) and identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can Structure-Activity Relationship (SAR) studies improve potency against specific targets?

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. Compare IC50_{50} shifts in enzyme assays .
  • Scaffold hopping : Synthesize analogs with morpholine or piperazine instead of pyrrolidine to assess ring size impact on bioactivity .

Q. What experimental and computational methods validate the compound’s mechanism of action?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS) to assess binding stability .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final coupling step of synthesis?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) or organocatalysts (e.g., DMAP) to accelerate coupling .
  • Microwave-assisted synthesis : Apply 100–150 W irradiation to reduce reaction time from hours to minutes .

Q. What analytical techniques differentiate between stereoisomers of this compound?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards for absolute configuration determination .

Q. How can thermal degradation products be identified and mitigated?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze decomposition products after TGA runs. Common byproducts include cyclohexene derivatives and phenylpyrrolidine fragments .
  • Stabilizer additives : Incorporate antioxidants (e.g., BHT) during formulation to prolong shelf life .

Safety and Handling

  • PPE requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent exposure to irritants .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration or landfill .

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